2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetic acid
Overview
Description
“2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetic acid” is a chemical compound with the molecular weight of 239.58 . It is a solid substance and should be stored sealed in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H5ClF3NO2/c9-5-1-4 (8 (10,11)12)3-13-6 (5)2-7 (14)15/h1,3H,2H2, (H,14,15)" . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 239.58 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Crystal Structure and Synthesis Applications
The study of crystal structures such as fluroxypyr, a pyridine herbicide, provides insights into the interactions and three-dimensional networks formed by similar compounds. These studies are essential for understanding the molecular geometry and potential binding sites for biochemical applications (Hyunjin Park et al., 2016).
Research on practical synthesis methods for related compounds emphasizes the significance of molecular modifications in enhancing chemical reactivity and stability. This has implications for the development of new synthetic routes and compounds with potential therapeutic or industrial applications (R. Vaid et al., 2012).
Molecular and Supramolecular Studies
The synthesis and structural assessment of related molecules provide a foundation for the development of novel materials or drugs. Studies involving the creation of complexes with metals, such as HgCl2, contribute to the field of coordination chemistry and material science, paving the way for new catalytic systems or sensors (A. Castiñeiras et al., 2018).
Antimicrobial activity research of related acetic acid derivatives underscores the potential for these compounds to serve as the basis for new antimicrobial agents. By synthesizing and testing various derivatives, researchers can identify promising candidates for further development into drugs to combat microbial resistance (R. D. Hunashal et al., 2012).
Advanced Materials and Catalysis
Investigations into the luminescent properties of pyridylthiazoles highlight the utility of these and related compounds in the development of new materials for sensing, imaging, and laser applications. Understanding the fluorescence and quantum yields of these compounds allows for the design of advanced materials with specific optical properties (U. Grummt et al., 2007).
Research on the synthesis of fluorinated pyrimidine derivatives demonstrates the role of fluorination in modifying the biological activity and chemical properties of pyrimidines. These studies are crucial for the design of compounds with enhanced pharmacological or pesticidal activities (L. Popova et al., 1999).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N3O2S/c1-5-9(15)12(24-4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHVFUCLJMLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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